molecular formula C8H8ClNO2 B13651554 2-(Chloromethoxy)benzamide

2-(Chloromethoxy)benzamide

Cat. No.: B13651554
M. Wt: 185.61 g/mol
InChI Key: UVUTULVEGSGCEZ-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)benzamide is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol It is a benzamide derivative where the benzene ring is substituted with a chloromethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzamide derivatives are known to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 2-Phenylbenzimidazole

Uniqueness

2-(Chloromethoxy)benzamide is unique due to the presence of the chloromethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(chloromethoxy)benzamide

InChI

InChI=1S/C8H8ClNO2/c9-5-12-7-4-2-1-3-6(7)8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

UVUTULVEGSGCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCl

Origin of Product

United States

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